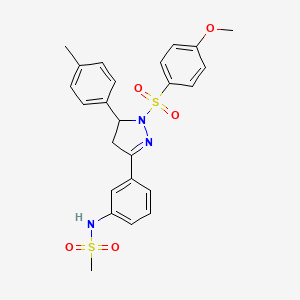

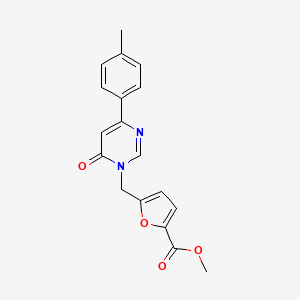

![molecular formula C28H27FN6O4S2 B2517425 N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide CAS No. 317328-61-3](/img/structure/B2517425.png)

N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound appears to be a sulfonamide derivative with a complex structure that includes an indole moiety, a triazole ring, and a fluorophenyl group. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related sulfonamide derivatives and their biological activities. Sulfonamides are known for their wide range of biological activities, including antibacterial and antifungal properties, as well as enzyme inhibition .

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the formation of an amide bond between a sulfonamide group and an aromatic or heteroaromatic compound. The papers provided do not detail the synthesis of the exact compound , but they do describe the synthesis of related sulfonamide compounds with complex structures, including the use of transition metal complexes . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be quite complex, often incorporating multiple functional groups and heterocycles. The provided papers discuss the structure determination of related compounds using various spectroscopic methods, including IR, NMR, and mass spectrometry, as well as X-ray diffraction for solid-state structure determination . These techniques would be relevant for analyzing the molecular structure of the compound .

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions, particularly those involving their functional groups. The papers do not provide specific reactions for the compound , but they do mention the reactivity of the sulfonamide group and its ability to form complexes with transition metals . This suggests that the compound could potentially undergo similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives can vary widely depending on their specific structures. The provided papers discuss the properties of related compounds, including their magnetic susceptibility, conductivity, and biological activity . These properties are influenced by the presence of different substituents and functional groups, which would also be the case for the compound .

Biological Activity

The biological activity of sulfonamide derivatives is a significant area of study due to their potential therapeutic applications. The papers provided discuss the antibacterial, antifungal, and enzyme inhibitory activities of related compounds . The compound , with its fluorophenyl and triazole groups, could potentially exhibit similar activities, particularly as a carbonic anhydrase inhibitor, as suggested by the strong inhibitory properties of a 4-fluoro substituted derivative mentioned in one of the papers .

Applications De Recherche Scientifique

Pharmacokinetic Studies

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of pharmaceutical compounds. For instance, the study of disposition and metabolism of compounds like SB-649868, an orexin 1 and 2 receptor antagonist, provides insights into how similar complex molecules are processed in the human body, highlighting the importance of such research in developing new medications.

Drug Metabolism

Investigating the metabolism and disposition of compounds in humans is another critical area of research. Studies like those on venetoclax, a B-cell lymphoma-2 (Bcl-2) protein inhibitor, detail how drugs are metabolized and excreted, identifying major metabolic pathways and metabolites. This research informs drug design by identifying potential metabolic liabilities or interactions with other drugs.

Metabolic Pathways in Humans vs. Rodents

Comparative studies on the metabolic processing of substances between humans and other species can reveal differences that are essential for drug development and safety evaluation. For example, differences in the metabolic toxification of N,N-dimethylformamide between humans and rodents highlight the need for species-specific studies to predict drug behavior in humans accurately.

Predicting Drug Response

Research into plasma levels of catecholamine metabolites to predict the response to specific treatments, such as sulpiride or fluvoxamine, exemplifies how biochemical markers can guide personalized medicine. Understanding the biochemical basis of drug responses can lead to more effective and tailored therapeutic strategies.

For detailed scientific research insights and further reading on these topics, the referenced studies offer in-depth information on the pharmacokinetics, drug metabolism, comparative metabolic studies, and predictive markers for drug response:

- Disposition and Metabolism of SB-649868 in Humans (C. Renzulli et al., 2011).

- Metabolism and Disposition of Venetoclax in Humans (Hong Liu et al., 2017).

- Differences in Metabolic Toxification of DMF Between Rodents and Humans (J. Mráz et al., 1989).

- Plasma Levels of Catecholamine Metabolites Predict the Response to Sulpiride or Fluvoxamine (N. Ueda et al., 2002).

Propriétés

IUPAC Name |

N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27FN6O4S2/c1-33(2)41(38,39)23-13-7-20(8-14-23)27(37)30-17-25-31-32-28(35(25)22-11-9-21(29)10-12-22)40-18-26(36)34-16-15-19-5-3-4-6-24(19)34/h3-14H,15-18H2,1-2H3,(H,30,37) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGHKZQDDLMMCPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)F)SCC(=O)N4CCC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27FN6O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-1-[4-(trifluoromethoxy)-2-(trifluoromethyl)phenyl]ethanone](/img/structure/B2517342.png)

![1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-[6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propan-1-one](/img/structure/B2517343.png)

![4-amino-N-isopropyl-5-{[4-(3-methoxyphenyl)piperazin-1-yl]carbonyl}isothiazole-3-carboxamide](/img/structure/B2517344.png)

![N-(4,4-difluorocyclohexyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2517346.png)

![Tert-butyl 6-[(4-methyl-1,3-thiazol-5-yl)methylamino]-1,4-oxazepane-4-carboxylate](/img/structure/B2517347.png)

![(7-{[(2-Chloro-4-fluorophenyl)methyl]sulfanyl}-14-methyl-5-(2-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2517351.png)

![2-Azaspiro[4.5]decan-8-ol;hydrochloride](/img/structure/B2517352.png)

![(1R,4S)-1-(6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione](/img/structure/B2517357.png)

![3-(2-methoxyethyl)-2-{[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]thio}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2517361.png)